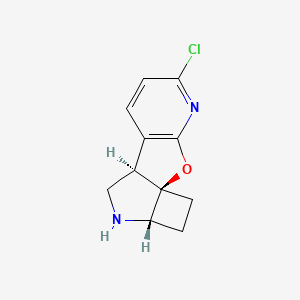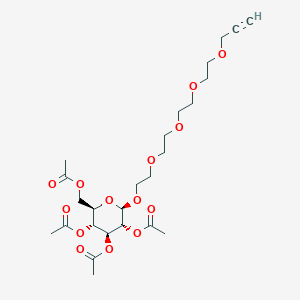
SM111
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SM111 inhibits in vitro replication of HIV-1, including strains resistant to licensed protease, reverse transcriptase, and integrase inhibitors, without major cellular toxicity.
Applications De Recherche Scientifique
HIV-1 Inhibition
SM111, known as 1-(2-(azepan-1-yl)nicotinoyl)guanidine, demonstrates efficacy in inhibiting the in vitro replication of HIV-1, including strains resistant to existing antiretroviral drugs. It acts at a late stage of viral replication, impairing virion release and infectivity, suggesting a unique mechanism of action distinct from current antiretrovirals. This highlights acylguanidines like SM111 as a promising class of HIV-1 inhibitors and supports further research into their pharmacology and potential therapeutic applications (Mwimanzi et al., 2016).
Advanced Imaging Techniques
SM111 is used in advanced imaging techniques, such as scanning microwave microscopy (SMM), to analyze cellular and bacterial samples. This technique allows for the extraction of calibrated electrical properties of cells and bacteria, providing critical insights into their characteristics at GHz frequencies. SMM's ability to offer high-resolution images plays a significant role in research fields like biophysics and microbiology (Tuca et al., 2016).
Investigation of Epstein-Barr Virus (EBV)
SM111 is involved in studies related to the Epstein-Barr Virus (EBV). Specifically, research has focused on the SM protein of EBV, which induces and recruits cellular Sp110b. This interaction is crucial for stabilizing mRNAs and enhancing EBV lytic gene expression, providing insights into the molecular mechanisms of EBV replication and pathogenesis (Nicewonger et al., 2004).
Biomedical and Biophysical Applications
In the field of biomedicine and biophysics, SM111 finds application in the development of optical traps using single-mode fiber technology. This technology enables the simultaneous, non-contact trapping of multiple particles, facilitating the manipulation and analysis of individual particles in biological and biophysical studies (Zhang et al., 2021).
Radiation Biophysics Research
SM111 is utilized in radiation biophysics, particularly in studying DNA strand break repair post-ionizing radiation exposure. Techniques like single-molecule localization microscopy (SMLM) are employed to analyze MRE11 foci in cell nuclei, offering detailed insight into the cellular response to DNA damage and the repair mechanisms involved (Eryilmaz et al., 2018).
Chromatin-Remodeling Research
Research on SM111 has contributed to understanding chromatin-remodeling factors like SMARCA3, particularly in relation to antidepressant action. Studies have shown that SMARCA3 plays a central role in serotonin reuptake inhibitor signaling pathways, with implications for the development of more effective antidepressant therapies (Oh et al., 2013).
Genetic Studies in Colorectal Cancer
In the context of colorectal cancer, SM111 has been linked to studies investigating inherited susceptibility to colorectal adenomas and carcinomas. Genetic linkage analyses involving SM111 have contributed to the identification of novel genetic factors and susceptibilities in colorectal cancer, enhancing our understanding of its genetic underpinnings (Tomlinson et al., 1999).
Obesity and Insulin Resistance Research
SM111's application extends to studies on obesity, particularly in exploring the relationship between fat expansion in skeletal muscle (SM) and insulin resistance. Research has demonstrated that intermuscular and perimuscular fat expansion in obesity correlates with SM T cell and macrophage infiltration, offering insights into the mechanisms of insulin resistance in obese individuals (Khan et al., 2015).
Superconductor Science
Studies involving SM111 have significantly contributed to superconductor science. Research on polycrystalline SmFeAsO1-xFx (Sm1111) has revealed insights into the effects of phase purity and density on current density in superconductors, enhancing our understanding of the behavior of these materials under various conditions (Yamamoto et al., 2010).
Propriétés
Nom du produit |
SM111 |
|---|---|
Formule moléculaire |
C13H19N5O |
Poids moléculaire |
261.33 |
Nom IUPAC |
1-(2-(Azepan-1-yl)nicotinoyl)guanidine |
InChI |
InChI=1S/C13H19N5O/c14-13(15)17-12(19)10-6-5-7-16-11(10)18-8-3-1-2-4-9-18/h5-7H,1-4,8-9H2,(H4,14,15,17,19) |
Clé InChI |
NVSNZNQOGUCUJB-UHFFFAOYSA-N |
SMILES |
NC(NC(C1=C(N2CCCCCC2)N=CC=C1)=O)=N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SM111; SM 111; SM-111 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)



